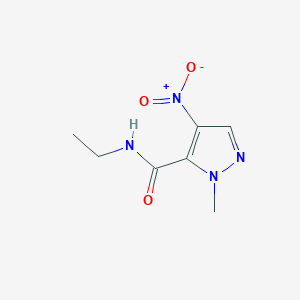

![molecular formula C24H25N5O3 B2506129 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one CAS No. 2097894-92-1](/img/structure/B2506129.png)

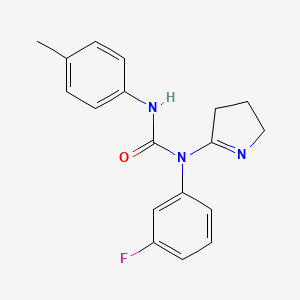

1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a quinoxaline moiety suggests potential pharmacological properties, as quinoxaline derivatives are known for their diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules such as 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one could potentially be achieved through one-pot sequential reactions. A similar approach is described in the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]quinolines, which involves condensation, amination, and cyclization reactions . This method utilizes readily available starting materials and allows for the creation of structurally diverse products with good functional group tolerance. Although the exact synthesis of the compound is not detailed, the methodologies reported could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structural motifs present in the compound, such as the imidazolidinone ring and the quinoxaline moiety, are known to contribute to the stability and potential biological activity of such molecules. The imidazolidinone ring is a common feature in many biologically active compounds and can be involved in hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The imidazolidinone ring could undergo reactions typical of lactams, while the quinoxaline moiety could be involved in electrophilic substitution reactions. The papers provided do not directly address the chemical reactivity of the specific compound, but they do describe the synthesis of related heterocyclic compounds that could undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings suggests it would likely exhibit some degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The compound's reactivity and stability would be influenced by the presence of the imidazolidinone ring and the ether linkage to the quinoxaline moiety. While the exact properties are not discussed in the provided papers, the synthesis methods described suggest that the compound could be designed to optimize certain desirable properties .

科学的研究の応用

Antimicrobial Applications

Research into imidazolidinone and quinoxaline derivatives highlights their significant antimicrobial properties. For instance, derivatives synthesized with pyridinium moieties and various alkyl substituents have been found to exhibit effective bacteriostatic and fungistatic activities. These compounds, particularly those incorporating imidazo[1,5-a]quinoxaline structures, have shown comparable activities to reference drugs against a range of bacteria and fungi, with some also displaying good toxicity profiles in animal models (Kalinin et al., 2013; Idrees et al., 2018).

Synthesis and Structural Analysis

The synthesis of imidazo[1,2-a]pyridines through the rearrangement of pyridyl-3-arylaminoisoxazol-5(2H)-ones reveals the chemical flexibility and potential for creating diverse bioactive molecules (Khalafy et al., 2005). These methodologies can lead to the development of compounds with targeted biological activities, including those similar to the structure .

Receptor Ligand Applications

Fused imidazopyridines have been explored for their potential as benzodiazepine receptor ligands. The structure-activity relationships of these compounds indicate that subtle changes in their molecular framework can significantly influence their binding affinity and in vivo activity, underscoring the importance of such compounds in developing therapeutic agents (Takada et al., 1996).

Pharmacological Applications

Investigations into 2-aminoimidazoles as inhibitors of TGF-beta receptor 1 demonstrate the therapeutic potential of imidazolidinone derivatives in modulating critical biochemical pathways. Such studies indicate the capacity of structurally related compounds to serve as leads in the development of new drugs with optimized pharmacokinetic profiles (Bonafoux et al., 2009).

将来の方向性

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. These studies could provide valuable information about this compound and its potential applications .

特性

IUPAC Name |

1-(4-methylphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-17-6-8-18(9-7-17)29-13-12-28(24(29)31)16-23(30)27-11-10-19(15-27)32-22-14-25-20-4-2-3-5-21(20)26-22/h2-9,14,19H,10-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHFAMAHBPVTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)